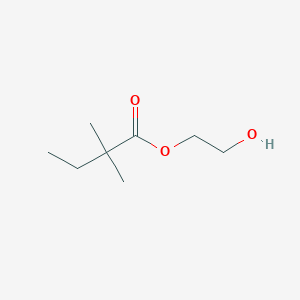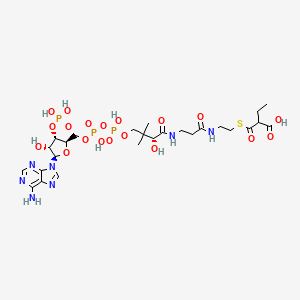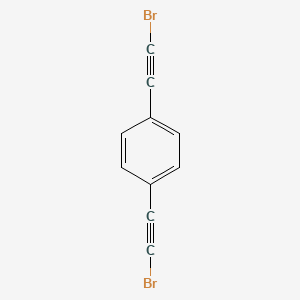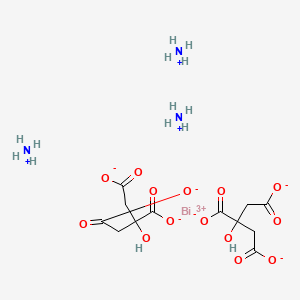
卡拉雅胶
描述
Gum karaya, also known as gum sterculia or Indian gum tragacanth, is a vegetable gum produced as an exudate by trees of the genus Sterculia . It is an acid polysaccharide composed of the sugars galactose, rhamnose, and galacturonic acid . It is used as a thickener and emulsifier in foods, as a laxative, and as a denture adhesive .
Synthesis Analysis
Stable silver nanoparticles have been synthesized using gum karaya acting as both reducing and stabilizing agent without using any synthetic reagent . The reaction is performed using water, which is an environmentally safe solvent . Karaya gum polysaccharide hydrogels have also been synthesized using free radical mechanism .Molecular Structure Analysis
Karaya gum is a complex, partially acetylated polysaccharide with a high molecular weight . It contains about 8% acetyl groups, with an acid number of 13.4–22.7, depending on the Karaya source and its age . It also contains about 40% uronic acids residues .Chemical Reactions Analysis
Gum karaya has been used in the synthesis of silver nanoparticles . The influence of different parameters such as time, change of concentration of silver nitrate and concentration of gum karaya on the formation of silver nanoparticles has been studied .Physical and Chemical Properties Analysis
Gum karaya has a moisture content of 17.47 ± 0.44 (% wb), bulk density: 0.79 ± 0.02 (g/cm3), true density: 1.50 ± 0.17 (g/cm3), tap density: 0.90 ± 0.04 (g/cm3), bulkiness: 1.26 ± 0.03 (cm3/g), porosity: 46.76 ± 6.12 (%) . It is soluble in hot and cold water but insoluble in acetone, chloroform and ethanol .科学研究应用
工业和民族植物学用途
卡拉雅胶是从树胶树中提取的,在制药、医疗保健、食品、化妆品、废物管理、纸纺织、复合纤维和皮革等行业具有重要价值。其天然的可获得性、成本效益和物理化学性质使其成为合成聚合物的优选选择。传统上,部落社区已将其用于治疗少精子症、白带、便秘、喉咙感染和伤口愈合等疾病 (Dhiman、Singh 和 Sharma,2019)。
改性和工业应用
卡拉雅胶的改性,特别是通过接枝,增强了其在药物输送、废水处理和食品工业中的应用。为此,已探索了自由基、微波辅助接枝、辐射辅助和酶辅助等多种改性方法。改性胶广泛用于去除重金属、染料和其它生物活性 (Raj、Lee、Shim 和 Lee,2021)。
药用和药理特性
树胶树(卡拉雅胶)以其药用特性而闻名。它用作泻药、粘液溶解剂、镇静剂和止血剂,特别适用于鼻出血、咳嗽、喉咙刺激和肠道和尿道溃疡等疾病。它在人体内不可消化和不可吸收的特性使其成为安全的膳食补充剂 (Akbar,2020)。
乳化和流变特性
卡拉雅胶的流变特性和乳化活性使其在水性体系和水包油型乳剂中具有价值,尤其是在化妆品和制药中。研究表明,热处理和微波改性可以显着增强这些特性,从而改善其在各个行业的实用应用 (Shekarforoush 等人,2016)。
营养成分
从营养的角度来看,卡拉雅胶的氨基酸和脂肪酸谱很重要。它含有各种氨基酸和脂肪酸,这有助于其营养价值和在食品中的潜在用途 (Vinod、Sashidhar、Sarma 和 Raju,2010)。
作用机制
Mode of Action
Gum Karaya is known for its extensive swelling capacity in water . When it comes into contact with fluid, it swells and increases the volume of the gut contents . This property makes it an ideal choice for applications in several foods and pharmaceuticals .
Biochemical Pathways
Its primary function as a bulk-forming laxative suggests that it may influence the digestive system’s functioning . By increasing the volume of the gut contents, it can stimulate bowel movements and alleviate constipation .
Pharmacokinetics
As a natural gum, it is non-digestible and forms a high viscosity solution in water . This suggests that it may primarily remain in the gastrointestinal tract following ingestion, exerting its effects locally rather than being absorbed into the systemic circulation.
Result of Action
The primary result of Gum Karaya’s action is its laxative effect. By absorbing water and swelling in the gut, it increases stool volume, softens the feces, and promotes regular bowel movements . This can be particularly beneficial for individuals suffering from constipation.
Action Environment
The action of Gum Karaya can be influenced by various environmental factors. For instance, its swelling capacity and viscosity may be affected by the presence of other substances in the gut, such as dietary fibers or medications. Additionally, factors like pH and temperature could potentially impact its physical properties and, consequently, its efficacy .
未来方向
The production of gum karaya has declined in Asian countries like India, due to reduction in the resource base as a result of over-exploitation . To meet the future demand, there is a need to increase the resource base and propagate sustainable methods of gum karaya production . There exists further scope for exploring unexplored areas in drug delivery, drug microencapsulation, bioremediation and nanotechnology applications .
属性
IUPAC Name |
ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6/c4*1-2/h4*1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOXYQYMMWGNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ONE OF THE LEAST SOLUBLE OF THE GUMS, ABSORBS WATER TO FORM VISCOUS SOLUTIONS @ LOW CONCN | |
| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 332 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...WATER & ELECTROLYTES MAY BE RETAINED IN INTESTINAL LUMEN BY HYDROPHILIC OR OSMOTIC PROPERTIES OF DRUG OR ITS METABOLITES, WITH INTESTINAL TRANSIT BEING INCR INDIRECTLY DUE TO INCR INTESTINAL BULK. /BULK-FORMING LAXATIVES/ | |
| Details | Gilman, A. G., L. S. Goodman, and A. Gilman. (eds.). Goodman and Gilman's The Pharmacological Basis of Therapeutics. 6th ed. New York: Macmillan Publishing Co., Inc. 1980., p. 1002 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...IMPURITIES RANGE FROM 0.1-3.0% OF BARK & FOREIGN ORG MATTER. | |
| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 314 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Finely ground white powder, COLORS RANGE FROM WHITE TO TAN, THE LIGHTEST BEING THE BEST GRADES, Color varies from white to dark brown or black | |
CAS No. |
39386-78-2, 9000-36-6 | |
| Record name | Tamarind seed gum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Karaya gum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tamarind seed gum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Karaya gum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gum Karaya?
A1: Gum Karaya, also known as Gum Sterculia, is a complex, partially acetylated polysaccharide obtained as a calcium and magnesium salt. It is a natural exudate derived from trees of the genus Sterculia, primarily Sterculia urens. []
Q2: What is the chemical composition of Gum Karaya?
A2: Gum Karaya is composed of galacturonic acid, β-D-galactose, glucuronic acid, L-rhamnose, and other residues. [, ] It also contains a small amount of protein (up to 1%), with aspartic acid being the major amino acid. []
Q3: Does the ingestion of Gum Karaya lead to detectable levels of rhamnose in human urine?
A3: No. Studies on human volunteers ingesting large amounts of Gum Karaya (10g for 15 days) showed no detectable levels of rhamnose in their urine. This confirms that Gum Karaya is neither digested nor absorbed significantly in the human body. []
Q4: What are the key structural features influencing Gum Karaya's properties?
A4: The high molecular weight, the presence of acetyl groups (10-14%), and the uronic acid content contribute to Gum Karaya's strong swelling properties and high viscosity in aqueous solutions. [, ]
Q5: How does Gum Karaya behave in aqueous solutions?
A5: Gum Karaya is not readily soluble in water but absorbs it and swells significantly, up to 60-100 times its original volume. This property makes it a useful bulk laxative. [, ] It exhibits Non-Newtonian, Pseudo-plastic behavior in aqueous dispersions, meaning its viscosity decreases under shear stress. []
Q6: How does heat treatment affect the properties of Gum Karaya?
A6: Heating Gum Karaya at 120°C for 2 hours can modify its structure, resulting in lower viscosity while maintaining comparable swelling capacity. [] Microwave treatment can also reduce viscosity and particle size, leading to improved emulsifying activity and finer emulsion droplets. []
Q7: Can Gum Karaya be chemically modified to alter its properties?
A7: Yes, Gum Karaya can be chemically modified. For instance, deacetylation using alkali treatment can be performed, and further derivatization with dodecenylsuccinic anhydride (DDSA) can introduce antibacterial properties. []
Q8: What are the main applications of Gum Karaya?
A8: Gum Karaya is utilized in various industries, including:
- Food Industry: Thickening and stabilizing agent in ice cream, salad dressings, and other food products. []
- Pharmaceutical Industry: Bulk laxative, denture adhesive, tablet disintegrant, and controlled-release drug delivery systems. [, , , , , , ]
- Other Industries: Binder in cosmetics, hairsprays, lotions, and textile printing. [, ]
Q9: How does Gum Karaya function as a tablet disintegrant?
A9: When used as a tablet disintegrant, Gum Karaya's ability to absorb water and swell rapidly helps break down the tablet into smaller particles, facilitating faster drug dissolution. [, ] Studies have shown its effectiveness compared to synthetic superdisintegrants. [, , , ]
Q10: Can Gum Karaya be used for sustained drug delivery?
A10: Yes, Gum Karaya has been explored as a matrix former in sustained-release drug delivery systems. Its ability to swell and form a gel layer helps control the release rate of drugs. [, , , , , ]
Q11: What are the advantages of using Gum Karaya in drug delivery systems?
A11: Gum Karaya offers several advantages as a pharmaceutical excipient, including:
- Biocompatibility: It is non-toxic, biocompatible, and biodegradable. [, , ]
- Mucoadhesion: It can adhere to mucosal surfaces, making it suitable for buccal and gastroretentive drug delivery. [, , ]
- Controlled release: It can modify drug release profiles for sustained delivery. [, , ]
- Cost-effectiveness: It is a readily available and affordable natural polymer. []
Q12: What is the current conservation status of Sterculia urens, the primary source of Gum Karaya?
A13: Due to overexploitation and unsustainable harvesting practices, Sterculia urens is now considered an endangered species in some parts of India. []
Q13: Are there any sustainable alternatives to Gum Karaya?
A14: Research is ongoing to explore alternative gums with similar properties to Gum Karaya. Some promising candidates include gum kondagogu (Cochlospermum gossypium) and gum from Sterculia quinqueloba. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


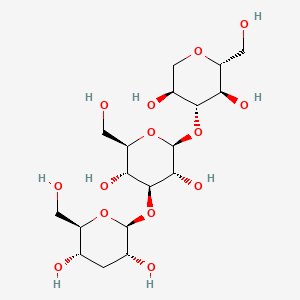
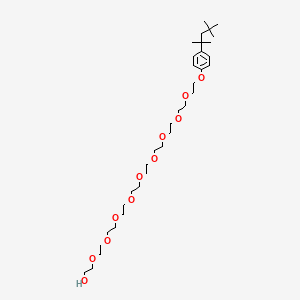

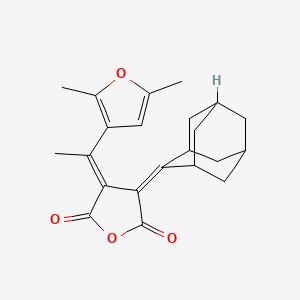
![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
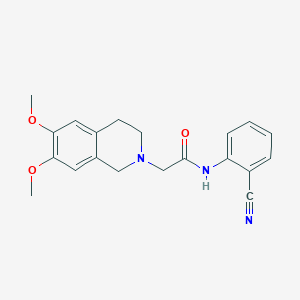

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)
